molecular formula C10H9NO2 B3045155 4-Acetyl-2-methoxybenzonitrile CAS No. 102362-02-7

4-Acetyl-2-methoxybenzonitrile

Cat. No.: B3045155
CAS No.: 102362-02-7
M. Wt: 175.18
InChI Key: CPSLCUWVXMXVNX-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H9NO2 . It is characterized by the presence of an acetyl group at the fourth position, a methoxy group at the second position, and a nitrile group attached to a benzene ring. This compound is a pale-yellow to yellow-brown solid and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-acetyl-2-methoxybenzonitrile involves the reaction of 4-methoxybenzaldehyde with an oximating agent in an organic solvent to form 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile. The final step involves acetylation of 4-methoxybenzonitrile to produce this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and acetyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Acetyl-2-methoxybenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methoxybenzonitrile involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The acetyl and methoxy groups can modulate the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

    4-Acetylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.

    2-Methoxybenzonitrile: Lacks the acetyl group, influencing its chemical properties and uses.

    4-Methoxybenzonitrile:

Uniqueness: 4-Acetyl-2-methoxybenzonitrile is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-acetyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)8-3-4-9(6-11)10(5-8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSLCUWVXMXVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741647
Record name 4-Acetyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102362-02-7
Record name 4-Acetyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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